molecular formula C12H18N2 B13836722 3-Methyl-1-benzyl-piperazine-d4

3-Methyl-1-benzyl-piperazine-d4

Cat. No.: B13836722
M. Wt: 194.31 g/mol
InChI Key: QOFUDSPYJDXBOF-BSFGQKQYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 3-Methyl-1-benzyl-piperazine-d4, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure purity and yield. The process often includes steps such as purification, crystallization, and quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-benzyl-piperazine-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Methyl-1-benzyl-piperazine-d4 involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical processes, including signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-benzyl-piperazine-d4 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and resolution of NMR signals, providing more detailed information about molecular structures and dynamics.

Properties

Molecular Formula

C12H18N2

Molecular Weight

194.31 g/mol

IUPAC Name

1-benzyl-2,2,5,5-tetradeuterio-3-methylpiperazine

InChI

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/i7D2,9D2

InChI Key

QOFUDSPYJDXBOF-BSFGQKQYSA-N

Isomeric SMILES

[2H]C1(CN(C(C(N1)C)([2H])[2H])CC2=CC=CC=C2)[2H]

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2

Origin of Product

United States

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